molecular formula C13H10N2OS3 B2516050 N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899941-65-2

N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2516050
CAS No.: 899941-65-2
M. Wt: 306.42
InChI Key: FTVPHGICXSVTLZ-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule based on a benzothiazole scaffold, a structure renowned for its diverse and potent biological activities. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the fields of oncology and infectious diseases. The benzothiazole core is a privileged structure in pharmacology, known to interact with a variety of biological targets. Research indicates that benzothiazole derivatives can function as anticancer agents, demonstrating efficacy against a range of cancer cell lines, including mammary, ovarian, and colon cancer subpanels . These compounds may exert their effects through multiple mechanisms, such as the inhibition of tumor-associated enzymes like carbonic anhydrase, which is a key target for hypoxic tumors . Furthermore, structurally similar benzothiazole-acylamide hybrids have shown potent anti-proliferative activity, in some cases surpassing standard chemotherapeutic agents like 5-fluorouracil, by acting on specific molecular pathways . Beyond oncology, benzothiazole derivatives exhibit substantial potential in antimicrobial research. They have been investigated as inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a established target for sulfonamide drugs . The rise of multidrug-resistant bacterial strains underscores the need for novel DHPS inhibitors, and compounds featuring the benzothiazole nucleus represent a promising avenue for developing new anti-infective agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate or as a lead compound for further chemical modification to explore structure-activity relationships, or as a pharmacological tool for in vitro biological screening.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS3/c1-17-8-4-2-5-9-11(8)14-13(19-9)15-12(16)10-6-3-7-18-10/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVPHGICXSVTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-aminothiazole derivatives with thiophene-2-carboxylic acid derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. Research indicates that derivatives of benzo[d]thiazole exhibit potent antibacterial activity against various strains of bacteria, including both Gram-negative and Gram-positive species.

Case Study: Hybrid Antimicrobials
A study synthesized a series of compounds that include thiazole and sulfonamide groups, demonstrating enhanced antibacterial properties when combined with cell-penetrating peptides. The results showed significant inhibition zones against pathogens such as E. coli and Staphylococcus aureus, with some compounds achieving a zone of inhibition (ZOI) exceeding 10 mm at specific concentrations .

Compound NameConcentration (mM)ZOI (mm) - E. coliZOI (mm) - S. aureus
Isopropyl810.58
Compound 47.57.58
Compound 27.56

Anticancer Activity

The anticancer potential of N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Anti-Proliferative Activity
A series of substituted thiophene carboxamides were synthesized and tested for their anti-proliferative effects against human cancer cell lines such as A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate). The most active compounds exhibited IC50 values ranging from 1.81 to 9.73 µM, indicating moderate to high efficacy in inhibiting cell growth .

Compound IDCell LineIC50 (µM)
Compound 18MCF-71.81
Compound 19HeLa2.52
Compound 30A5493.45

Neuroprotective Effects

Another promising application of this compound is its potential in neuroprotection, particularly in the context of Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition
Research has shown that compounds containing a coumarin heterocyclic core coupled with thiazole exhibit excellent acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and potentially mitigating cognitive decline associated with Alzheimer's disease. One derivative demonstrated an IC50 value of just 2.7 µM, indicating strong inhibitory potential against acetylcholinesterase .

Mechanism of Action

The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the inflammatory response or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Substituents (Position) Molecular Weight Key Functional Groups
Target Compound Benzo[d]thiazole 4-SMe, 2-thiophene-2-carboxamide ~308.4* Thioether, carboxamide
N-(4-(4-Fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 4-(4-Fluorophenyl), 5-nitrothiophene 377.4 Nitro, fluoroaryl
N-(4-(3-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide Thiazole + piperidine 4-(3-Methoxyphenyl), tosylpiperidine ~513.6 Tosyl, methoxyaryl
N4-(4-Fluorophenyl)-N2-substituted benzo[d]thiazole-2,4-dicarboxamides Benzo[d]thiazole 4-fluorophenyl, dual carboxamides ~370–400 Dual carboxamides, fluoroaryl

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s benzothiazole core distinguishes it from simpler thiazole derivatives (e.g., nitrothiophene carboxamides in ), offering enhanced aromatic stacking and metabolic stability.
  • Unlike dicarboxamide derivatives , the single thiophene carboxamide in the target compound may reduce steric hindrance, favoring interactions with narrow enzymatic pockets.

Contrasts :

  • Nitrothiophene derivatives require nitro group introduction early in synthesis (e.g., via nitration ), while the target compound avoids this step.
  • Dual carboxamide derivatives necessitate sequential coupling steps, increasing complexity compared to the single amide bond in the target.

Analytical Characterization

All compounds in this class are characterized via:

  • 1H/13C NMR : Methylthio protons appear at δ ~2.5 ppm, distinct from nitro (~8.5 ppm) or fluoroaryl signals .
  • LCMS : Molecular ion peaks confirm molecular weight (e.g., m/z 308.4 for the target compound) .
  • IR : Carboxamide C=O stretches (~1660–1680 cm⁻¹) and S-Me vibrations (~650 cm⁻¹) .

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, favoring covalent interactions.
    • Methylthio’s lipophilicity may improve bioavailability but reduce solubility .
  • Core Modifications :
    • Benzothiazole vs. thiazole: Increased aromaticity improves target affinity but may reduce synthetic yield .
    • Thiophene vs. phenyl carboxamide: Thiophene’s smaller size allows deeper binding pocket penetration .

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and experimental data regarding its biological activity.

1. Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H16N2OS2
  • Molecular Weight : 336.45 g/mol
  • Key Functional Groups : Benzothiazole, thiophene, carboxamide.

The presence of these functional groups contributes to its biological properties, enhancing its interaction with various biological targets.

2. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. A study synthesized derivatives that demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy of related compounds:

CompoundConcentration (mM)Zone of Inhibition (mm)
Isopropyl derivative8E. coli: 10.5, S. aureus: 8, B. subtilis: 9, S. epidermidis: 6
4-tert-butyl derivative7.5E. coli: 7, S. aureus: 8
Methylthio derivative7E. coli: 6

These findings suggest that modifications in the substituent groups can significantly enhance the antimicrobial activity of benzothiazole derivatives .

3. Anticancer Activity

Recent studies have explored the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
  • Methodology : MTT assay for cell proliferation; flow cytometry for apoptosis and cell cycle analysis; ELISA for inflammatory factor expression.

Results Summary

The compound exhibited significant inhibition of cell proliferation in A431 and A549 cells at concentrations as low as 1 µM, promoting apoptosis and inducing cell cycle arrest. The expression levels of inflammatory cytokines IL-6 and TNF-α were also reduced, indicating potential anti-inflammatory properties alongside anticancer effects .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Cell Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

5. Case Studies and Experimental Findings

A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives, including those with methylthio substitutions. The study reported that these compounds not only exhibited antibacterial properties but also showed promise in inhibiting tumor growth in vivo models.

Key Findings

  • Compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines.
  • Structural modifications led to enhanced bioactivity, emphasizing the importance of chemical design in drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, and what are the critical reaction steps?

  • Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol derivatives with methylthio-substituted reagents under reflux with catalysts like iodine .
  • Amide coupling : Reaction of the benzo[d]thiazole intermediate with thiophene-2-carboxylic acid derivatives using coupling agents (e.g., HATU or EDC) in anhydrous DMF or dichloromethane .
  • Critical conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylthio group at δ 2.5 ppm for S–CH₃, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 345.1) validate molecular weight .
  • HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water mobile phases .

Q. What solvents and reaction conditions maximize yield during synthesis?

  • Methodological Answer :

  • Solvents : DMF for amide coupling (polar aprotic), dichloromethane for intermediate steps .
  • Catalysts : Iodine for thiazole cyclization; triethylamine as a base .
  • Yields : 60–75% for coupling steps; 85–90% for cyclization with optimized stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :

  • Modify substituents : Replace methylthio with ethoxy or halogens to assess impact on target binding .
  • Scaffold hopping : Compare with benzo[d]oxazole or pyridine analogs to evaluate heterocycle effects .
  • Assay design : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (72 hours) .
  • Control impurities : Monitor byproducts (e.g., unreacted thiophene-2-carboxylic acid) via LC-MS .
  • Validate targets : Perform SPR (surface plasmon resonance) to confirm direct binding to proteins like carbonic anhydrase IX .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3W4H for kinases) to identify binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize derivatives .

Q. How does the methylthio group influence pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor demethylation via LC-MS/MS .
  • Solubility : Measure logP (octanol/water) using shake-flask method; methylthio increases hydrophobicity (logP ≈ 3.2) .
  • Permeability : Perform Caco-2 cell assays; methylthio enhances membrane diffusion by 30% vs. hydroxyl analogs .

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